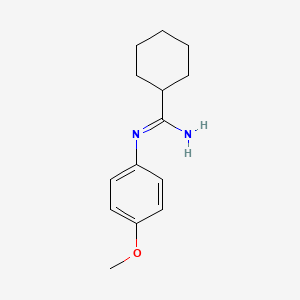
N'-(4-methoxyphenyl)cyclohexanecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-methoxyphenyl)cyclohexanecarboximidamide is an organic compound with the molecular formula C₁₄H₂₀N₂O It is characterized by the presence of a cyclohexane ring attached to a carboximidamide group, with a methoxyphenyl substituent on the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methoxyphenyl)cyclohexanecarboximidamide typically involves the reaction of 4-methoxyaniline with cyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is subsequently converted to the desired carboximidamide by treatment with an appropriate reagent such as ammonium acetate.
Industrial Production Methods
Industrial production of N’-(4-methoxyphenyl)cyclohexanecarboximidamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-methoxyphenyl)cyclohexanecarboximidamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carboximidamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly employed.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in the presence of a suitable solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: 4-hydroxyphenylcyclohexanecarboximidamide
Reduction: N’-(4-methoxyphenyl)cyclohexanecarboxamide
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
N’-(4-methoxyphenyl)cyclohexanecarboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N’-(4-methoxyphenyl)cyclohexanecarboximidamide involves its interaction with specific molecular targets. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboximidamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-(4-methoxyphenyl)-N,N-dimethyl-2-oxo-2-phenylacetimidamide
- N’-(4-methoxyphenyl)-N-methylethane-1,2-diamine
- N’-(4-methoxyphenyl)-1-benzofuran-2-carboximidamide
Uniqueness
N’-(4-methoxyphenyl)cyclohexanecarboximidamide is unique due to its specific combination of a cyclohexane ring and a methoxyphenyl group attached to a carboximidamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
121577-74-0 |
|---|---|
Formule moléculaire |
C14H20N2O |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
N'-(4-methoxyphenyl)cyclohexanecarboximidamide |
InChI |
InChI=1S/C14H20N2O/c1-17-13-9-7-12(8-10-13)16-14(15)11-5-3-2-4-6-11/h7-11H,2-6H2,1H3,(H2,15,16) |
Clé InChI |
MDRXSWVVDDMLSB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N=C(C2CCCCC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


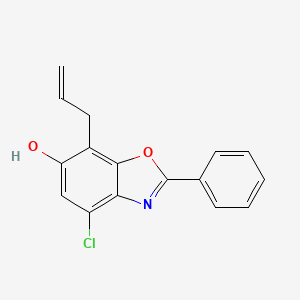
![Benzene, [(1-cyclopenten-1-yloxy)methyl]-](/img/structure/B14296423.png)

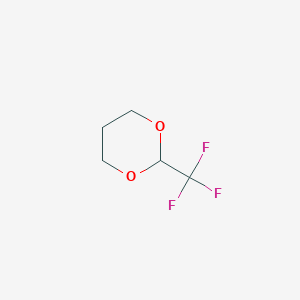
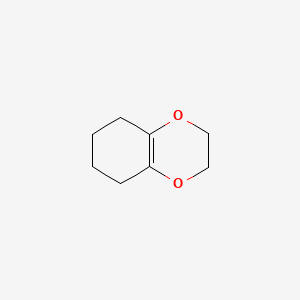
![6-(6-Methyl-7-oxabicyclo[4.1.0]heptan-3-yl)hept-6-en-2-one](/img/structure/B14296441.png)
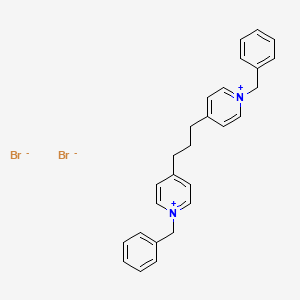
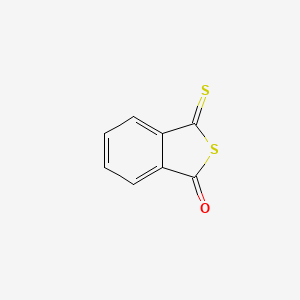
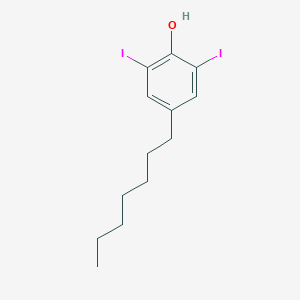
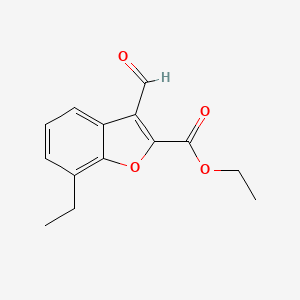
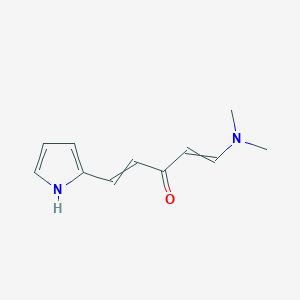
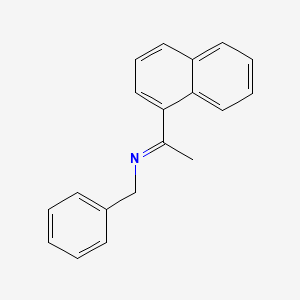
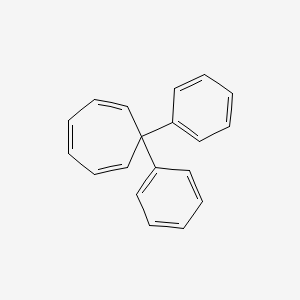
![1-(4-Hydroxyphenyl)-1-[3-(trifluoromethyl)phenyl]propane-1,3-diol](/img/structure/B14296475.png)
